Structural Differentiation: 4-Amino-1H-pyrazole vs. Nitro, Unsubstituted, and Non-Piperazine Analogs
The 4-amino group provides a hydrogen-bond donor (HBD count = 1) and a reactive handle for further derivatization (e.g., amide coupling or urea formation), whereas the nitro analog (1-(4-methylpiperazin-1-yl)-2-(4-nitro-1H-pyrazol-1-yl)ethanone, CAS not standardized) is electron-deficient and requires reduction before further functionalization [1]. The piperidine analog, 2-(4-Amino-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethan-1-one (CAS 1152899-00-7), lacks the second basic nitrogen, reducing hydrogen-bond acceptor (HBA) count from 4 to 3 and altering solubility and target engagement profiles . These structural distinctions directly impact synthetic utility and pharmacophore modeling.
Piperidine analog: HBA 3
Nitro/unsubstituted: HBD 0
| Evidence Dimension | Hydrogen-Bond Donor/Acceptor Count and Synthetic Versatility |
|---|---|
| Target Compound Data | HBD = 1, HBA = 4; primary aromatic amine amenable to direct acylation/sulfonylation |
| Comparator Or Baseline | Piperidine analog (CAS 1152899-00-7): HBD = 1, HBA = 3; Nitro analog: HBD = 0, HBA = 6; Unsubstituted pyrazole analog (2-(1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one): HBD = 0, HBA = 4 |
| Quantified Difference | Target compound retains one additional HBA vs. piperidine analog; one HBD vs. nitro/unsubstituted analogs |
| Conditions | Computed molecular descriptors from PubChem (XLogP3-AA, Cactvs HBD/HBA); synthetic accessibility inferred from functional group analysis |
Why This Matters
The unique combination of a free amino group and a methylpiperazine ring enables single-step diversification strategies that are impossible with the nitro or piperidine analogs, reducing synthetic step-count and procurement complexity.
- [1] PubChem. (2026). Computed Properties: Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count for CID 28379290. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/28379290 View Source
